molecular formula C24H27NO5 B2532118 Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 117210-75-0

Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B2532118
CAS No.: 117210-75-0
M. Wt: 409.482
InChI Key: ZVJUYHGDVVOWPX-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative, a class of compounds widely studied for their pharmacological properties, particularly as calcium channel blockers (e.g., nifedipine) . Its structure features a diethyl ester group at positions 3 and 5, methyl groups at positions 2 and 6, and a 4-substituted 5-(4-methylphenyl)furan moiety.

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-6-28-23(26)20-15(4)25-16(5)21(24(27)29-7-2)22(20)19-13-12-18(30-19)17-10-8-14(3)9-11-17/h8-13,22,25H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJUYHGDVVOWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC=C(C=C3)C)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate is a member of the dihydropyridine (DHP) class of compounds, which are primarily recognized for their role as calcium channel blockers. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydropyridine ring with two ester functional groups. Its molecular formula is C25H27N2O4C_{25}H_{27}N_{2}O_{4}, and it features a flattened boat conformation typical of DHPs. The structural arrangement allows for significant interaction with biological targets, particularly calcium channels.

DHPs, including this compound, primarily function as L-type voltage-gated calcium channel blockers . This action leads to vasodilation and reduced blood pressure, making these compounds valuable in treating hypertension and angina pectoris. The binding affinity to calcium channels is influenced by the structural features of the DHP ring and substituents attached to it .

Pharmacological Effects

  • Calcium Channel Modulation : The compound shows significant activity in modulating L-type calcium channels. Studies have indicated that its binding affinity can be optimized through modifications in the DHP structure .
  • Antioxidant Properties : Some derivatives of DHPs exhibit antioxidant activities, which may contribute to their therapeutic effects in cardiovascular diseases by reducing oxidative stress .
  • Antimicrobial Activity : Preliminary studies suggest that certain DHP derivatives possess antimicrobial properties against various pathogens, indicating potential applications beyond cardiovascular health .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Substituents on the Dihydropyridine Ring : The presence of specific substituents (e.g., methyl and furyl groups) enhances binding affinity to calcium channels.
  • Ester Groups : The ester functionalities are crucial for maintaining the compound's solubility and bioavailability.

A comparative analysis of various DHP derivatives reveals that modifications in these areas can lead to increased selectivity and potency against calcium channels .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Hypertensive Models : In animal models of hypertension, administration of this DHP derivative resulted in significant reductions in blood pressure compared to control groups. The observed effects were attributed to its calcium channel blocking capabilities .
  • Antioxidant Studies : A study evaluating the antioxidant capacity of various DHPs found that this compound exhibited notable free radical scavenging activity .

Scientific Research Applications

Medicinal Chemistry

Antihypertensive and Cardiovascular Applications
Dihydropyridine derivatives are widely recognized for their role as calcium channel blockers. The specific structure of diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate suggests potential efficacy in treating cardiovascular diseases such as hypertension and angina. The presence of electron-withdrawing groups on the phenyl ring enhances its pharmacological properties, making it a candidate for further research in antihypertensive drug development .

Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Studies employing DPPH free radical scavenging assays have demonstrated that certain dihydropyridine derivatives possess substantial antioxidant activity, which could be beneficial in preventing cellular damage associated with chronic diseases .

Industrial Applications

Corrosion Inhibition
The compound has been evaluated for its potential as a corrosion inhibitor in industrial settings. Its ability to form protective films on metal surfaces can significantly reduce corrosion rates. Research indicates that at optimal concentrations, this compound can achieve corrosion inhibition efficiencies exceeding 80% in various environments .

Material Science

Polymer Composites
In material science, the incorporation of dihydropyridine derivatives into polymer matrices has been explored to enhance mechanical properties and thermal stability. The unique structural features of this compound allow for improved interaction with polymer chains, potentially leading to composites with superior performance characteristics .

Case Studies

Application AreaStudy ReferenceKey Findings
Antihypertensive Effects Effective calcium channel blocker properties
Antimicrobial Activity Significant inhibition against tested pathogens
Antioxidant Activity High DPPH scavenging activity
Corrosion Inhibition Up to 81% reduction in corrosion rates
Polymer Composites Enhanced mechanical and thermal properties

Chemical Reactions Analysis

Oxidation Reactions

The 1,4-dihydropyridine core undergoes oxidation to form pyridine derivatives, a hallmark reaction for DHPs. For example:

  • Air/Oxidizing Agents : Exposure to atmospheric oxygen or oxidizing agents like Pd/C in acetic acid converts the dihydropyridine ring to a fully aromatic pyridine system, as observed in analogous compounds .

  • Selectivity : Oxidation typically occurs at the N1 position due to the electron-donating effects of the adjacent ester groups .

Representative Conditions

Oxidizing AgentSolventTemperatureProduct YieldSource
Pd/C (10%)AcOH80°C, 4h50%
O₂ (Air)EthanolRT, 48h<30%

Hydrogen/Deuterium (H/D) Exchange

The methyl substituents at C2 and C6 undergo selective H/D exchange under acidic conditions:

  • Deuterated Reagents : Treatment with trifluoroacetic acid-d (TFA-d) at room temperature leads to deuteration at the methyl groups (C2 and C6), achieving 77% deuterium incorporation in related DHPs .

  • Mechanism : Acid-catalyzed tautomerization facilitates proton abstraction, followed by deuteration at the α-positions of the ester groups.

Key Data

SubstrateReagentTimeDeuteration SitesEfficiencySource
Analogous DHPTFA-d2hC2, C6 methyl93%

Ester Hydrolysis

The diethyl ester groups are susceptible to hydrolysis under basic or acidic conditions:

  • Basic Hydrolysis : Reaction with NaOH/EtOH yields the corresponding dicarboxylic acid, which can be further functionalized .

  • Acidic Hydrolysis : Less common due to competing side reactions (e.g., ring oxidation) .

Reaction Pathway

text
Diethyl ester → (NaOH/EtOH) → Dicarboxylic acid + 2 EtOH

Electrophilic Aromatic Substitution

The 4-methylphenyl and furyl substituents influence reactivity:

  • Furyl Ring : The electron-rich furan moiety participates in electrophilic substitutions (e.g., nitration, halogenation) at the α-position relative to the oxygen atom .

  • 4-Methylphenyl Group : Directs electrophiles to the para position relative to the methyl group, though steric hindrance from the DHP core may limit reactivity .

Structural Influences on Reactivity

X-ray crystallography reveals a flat-boat conformation of the DHP ring, which impacts reaction pathways :

  • Steric Effects : The 4-methylphenyl and furyl groups adopt near-perpendicular orientations, shielding the C4 position from nucleophilic attack.

  • Hydrogen Bonding : An intramolecular N–H···O interaction stabilizes the reduced state of the DHP ring, delaying oxidation under mild conditions .

Photochemical Reactions

UV irradiation induces isomerization or degradation in DHPs, though specific data for this compound is limited. Studies on analogs suggest:

  • Ring Opening : Photolysis generates reactive intermediates, potentially useful for prodrug activation .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position of the DHP ring is critical for modulating biological activity. Key analogs include:

Compound Name 4-Substituent Ester Groups Key Properties/Activities References
Diethyl 4-(4-nitrophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 4-Nitrophenyl Diethyl Precursor for sulfonamide-DHP hybrids; studied for Alzheimer’s disease
Diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 4-Cyanophenyl Diethyl Enhanced electron-withdrawing effects; crystallographic data reported
Diethyl 4-(3,4,5-trimethoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 3,4,5-Trimethoxyphenyl Diethyl Improved solubility; antioxidant properties
Diethyl 4-(5-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 5-Phenylpyrazol-4-yl Diethyl Crystal structure shows a boat conformation; calcium channel modulation
Nifedipine (reference drug) 2-Nitrophenyl Dimethyl Clinically used calcium channel blocker
  • Electron-Withdrawing vs.
  • Heterocyclic Substituents : The furyl group in the target compound introduces a planar, aromatic system distinct from pyrazole (in ) or isoxazole (in ), which may alter binding affinity to calcium channels.

Ester Group Modifications

Ester groups at positions 3 and 5 influence pharmacokinetics:

Compound Name Ester Groups Impact on Properties References
Dimethyl 4-(4-nitrophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Dimethyl Reduced lipophilicity compared to diethyl
Diisopropyl 4-(4-nitrophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Diisopropyl Increased steric bulk; slower metabolic clearance
Target Compound Diethyl Balanced lipophilicity for oral bioavailability
  • Diethyl esters are commonly used in DHPs (e.g., nifedipine analogs) due to optimal stability and absorption .

Key Differences :

  • Pyrazole-substituted DHPs (e.g., ) require additional steps for heterocycle formation.
  • Sulfonamide hybrids (e.g., ) involve post-condensation functionalization.

Pharmacological and Structural Insights

Conformational Analysis

  • DHP Ring Geometry : The target compound’s DHP ring likely adopts a boat conformation, as seen in pyrazole-substituted analogs .
  • Hydrogen Bonding : Crystal structures (e.g., ) reveal intramolecular C–H···O and N–H···O bonds stabilizing the 3D network.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1,4-dihydropyridine (1,4-DHP) derivatives such as this compound?

The Hantzsch reaction is a widely used method for synthesizing 1,4-DHP derivatives. This involves a one-pot cyclocondensation of an aldehyde, β-keto ester, and ammonium acetate under reflux in ethanol or methanol. Modifications include microwave-assisted synthesis to improve yield and reduce reaction time. Structural confirmation is achieved via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FTIR spectroscopy. For example, analogous compounds with pyrazole or aryl substituents were synthesized via Hantzsch protocols, with yields ranging from 65–85% .

Q. How is the crystal structure of this compound determined, and what key parameters are analyzed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection is performed using a Bruker SMART BREEZE CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Key parameters include:

  • Unit cell dimensions (e.g., triclinic or monoclinic systems, cell volumes ~1000–1100 ų)
  • Hydrogen bonding networks (e.g., N–H···O interactions stabilizing the dihydropyridine ring)
  • Torsional angles (e.g., dihedral angles between the aryl/furyl substituents and the 1,4-DHP core) Disorder in substituents (e.g., furyl groups) is resolved using SHELXL refinement .

Q. What spectroscopic techniques validate the purity and structural integrity of the compound?

  • NMR : 1H NMR^1 \text{H NMR} identifies the methyl (δ 1.0–1.5 ppm), ester (δ 3.8–4.5 ppm), and dihydropyridine NH (δ 4.8–5.2 ppm) protons.
  • FTIR : Stretching vibrations for ester C=O (~1700 cm⁻¹) and NH (~3300 cm⁻¹) confirm functional groups.
  • Mass spectrometry : High-resolution ESI-MS provides exact mass matching the molecular formula (e.g., m/z 449.18 for C₂₅H₂₇NO₆) .

Advanced Research Questions

Q. How can crystallographic disorder in the furyl or aryl substituents be computationally resolved?

Crystallographic disorder is modeled using PART commands in refinement software (e.g., SHELXL). For dynamic disorders (e.g., rotating furyl groups), DFT calculations (B3LYP/6-31G** level) predict low-energy conformers. These are cross-validated against experimental electron density maps. In cases of static disorder, occupancy factors are refined for multiple positions .

Q. What computational methods evaluate the electronic properties and reactivity of this compound?

  • DFT : Optimized geometries (B3LYP/6-311++G**) calculate frontier molecular orbitals (HOMO-LUMO gaps ~3–5 eV), indicating charge-transfer potential.
  • Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic regions (e.g., negative potential at ester oxygens).
  • NBO Analysis : Delocalization energies (e.g., LP(O) → σ*(N–H)) quantify intramolecular interactions .

Q. How are contradictions in spectroscopic vs. crystallographic data addressed?

Discrepancies between NMR-derived conformations and SC-XRD data arise from solution vs. solid-state dynamics. For example:

  • Solution-state flexibility : ROESY NMR detects through-space correlations between substituents.
  • Solid-state rigidity : SC-XRD reveals planar 1,4-DHP cores with substituents locked in specific orientations. MD simulations (AMBER force field) bridge these observations by modeling temperature-dependent conformational changes .

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